1-{1-[3-(Phenylsulfanyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Description
1-{1-[3-(Phenylsulfanyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H22F3N3O3S and its molecular weight is 429.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound is a piperidine derivative. Piperidines are often used in the pharmaceutical industry and can interact with a variety of biological targets. For example, some piperidine derivatives have been found to inhibit the NLRP3 inflammasome , a protein complex involved in the immune response .
Mode of Action
This can result in changes to cellular processes and responses .
Biochemical Pathways
If it does indeed target the nlrp3 inflammasome, it could potentially affect pathways involved in inflammation and the immune response .
Result of Action
If it does inhibit the nlrp3 inflammasome, it could potentially reduce inflammation and modulate immune responses .
Properties
IUPAC Name |
1-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c20-19(21,22)13-25-17(27)12-24(18(25)28)14-6-9-23(10-7-14)16(26)8-11-29-15-4-2-1-3-5-15/h1-5,14H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOSEMKLQUGLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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